

Application Notes and Protocols for the Quantification of Parishin D

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Compound of Interest

Compound Name:	Parishin D
CAS No.:	952068-64-3
Cat. No.:	B591405

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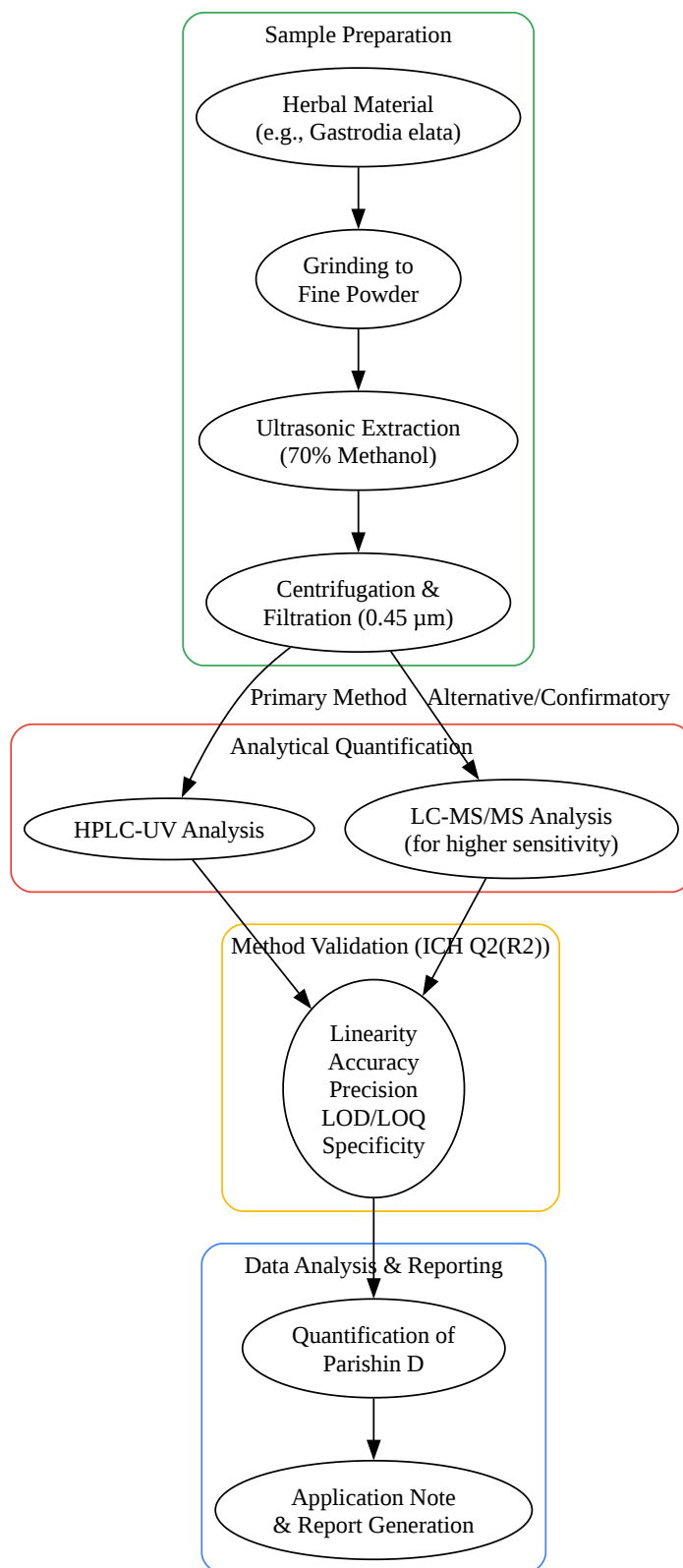
Introduction

Parishin D, a phenolic glycoside, is a significant bioactive compound found in medicinal plants such as *Gastrodia elata* and *Maclura tricuspidata*.^{[1][2]} As a member of the parishin family of compounds, which are esters of gastrodin and citric acid, **Parishin D** and its related compounds like Parishin A, B, and C have garnered considerable interest for their potential therapeutic applications, including antioxidant and anti-inflammatory effects.^{[1][3]} Accurate and reliable quantification of **Parishin D** is paramount for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.^[3]

This comprehensive guide provides detailed application notes and validated protocols for the quantification of **Parishin D** using state-of-the-art analytical techniques. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into the methodologies, explaining the rationale behind experimental choices and providing step-by-step instructions to ensure reproducible and accurate results.

Chemical Profile of Parishin D

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₀ O ₉	[4]
Molecular Weight	404.4 g/mol	[4]
CAS Number	952068-64-3	[4]
IUPAC Name	2-hydroxy-4-[(4-hydroxyphenyl)methoxy]-2-[2-[(4-hydroxyphenyl)methoxy]-2-oxoethyl]-4-oxobutanoic acid	[4]

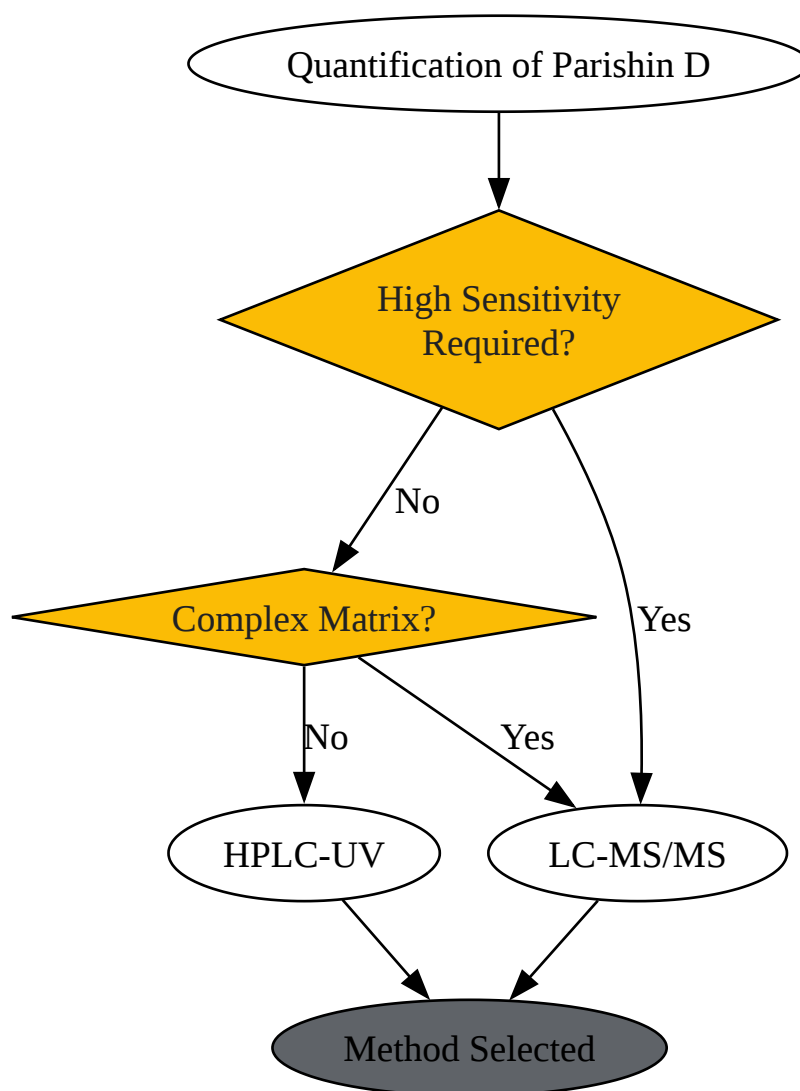


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Selecting the Appropriate Analytical Technique

The choice of analytical technique for the quantification of **Parishin D** depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely accessible method suitable for routine quality control.[3] For more complex matrices or when higher sensitivity is required, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6]

Technique	Principle	Advantages	Disadvantages
HPLC-UV	Separation based on polarity, detection by UV absorbance.	Robust, cost-effective, widely available.	Lower sensitivity compared to LC-MS, potential for matrix interference.
LC-MS/MS	Separation by chromatography, detection by mass-to-charge ratio.	High sensitivity and selectivity, suitable for complex matrices.	Higher cost of instrumentation and maintenance.



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Protocol 1: Quantification of Parishin D by HPLC-UV

This protocol details a validated HPLC-UV method for the simultaneous determination of **Parishin D** and its related compounds, Parishin A, B, and C, in herbal extracts.[3]

Instrumentation and Chromatographic Conditions

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: 0.1% Phosphoric Acid in Water B: Methanol
Gradient Elution	See Table below
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	220 nm
Injection Volume	10 µL

Gradient Elution Program:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0	70	30
15	50	50
30	30	70
35	70	30
40	70	30

Sample and Standard Preparation

Standard Preparation:

- Accurately weigh approximately 1 mg of **Parishin D** reference standard.
- Dissolve the standard in methanol to prepare a stock solution of 1 mg/mL.[\[3\]](#)

- Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]

Sample Preparation (from *Gastrodia elata* rhizome):

- Grind the dried rhizome of *Gastrodia elata* into a fine powder.[8]
- Accurately weigh 1 g of the powder and place it in a conical flask.
- Add 50 mL of 70% methanol to the flask.[9]
- Perform ultrasonication for 30 minutes at room temperature.[9]
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure its suitability for the intended purpose.[10][11][12]

Validation Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.999
Accuracy (Recovery)	80-120%
Precision (RSD)	$\leq 2\%$
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1
Specificity	No interfering peaks at the retention time of the analyte

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as the analysis of **Parishin D** in biological matrices, an LC-MS/MS method is recommended.[\[13\]](#)[\[14\]](#)

Instrumentation and Conditions

Parameter	Recommended Condition
LC System	UPLC or UHPLC system
Mass Spectrometer	Triple quadrupole or high-resolution mass spectrometer
Ionization Source	Electrospray Ionization (ESI) in negative mode
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μ m)
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 μ L

Sample Preparation for Biological Matrices (e.g., Plasma)

- To 100 μ L of plasma, add an internal standard and 300 μ L of acetonitrile to precipitate proteins.[\[15\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 μ L of the initial mobile phase for injection.[13]

Data Acquisition and Processing

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion and a specific product ion for **Parishin D** are monitored. The peak area ratio of the analyte to the internal standard is used for quantification.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, a robust quality control system must be in place. This includes:

- System Suitability Tests: Performed before each analytical run to ensure the chromatographic system is performing adequately. Parameters such as peak asymmetry, theoretical plates, and retention time precision should be monitored.[16]
- Quality Control Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to monitor the accuracy and precision of the method.
- Calibration Curve: A calibration curve should be generated for each analytical run to ensure the linearity of the response.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the accurate and reliable quantification of **Parishin D** in various matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis. By following these detailed procedures and implementing a robust quality control system, researchers can ensure the integrity and validity of their analytical data.

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